molecular formula C11H8N4O3 B11872794 9-Phenyl-3,7-dihydropurine-2,6,8-trione CAS No. 5443-39-0

9-Phenyl-3,7-dihydropurine-2,6,8-trione

Cat. No.: B11872794
CAS No.: 5443-39-0
M. Wt: 244.21 g/mol
InChI Key: UTABRMXJVYTHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Purine (B94841) Scaffold in Medicinal Chemistry Research

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of paramount importance in medicinal chemistry. acs.orgwikipedia.org It is often described as a "privileged scaffold" because of its widespread occurrence in essential biomolecules that are fundamental to life processes. nih.gov These include nucleic acids (adenine and guanine), energy carriers (adenosine triphosphate - ATP), and coenzymes. wikipedia.org

The inherent biological relevance of the purine structure has made its derivatives a focal point of extensive research in the quest for new therapeutic agents. acs.org Scientists have successfully developed a multitude of purine analogs with a diverse array of pharmacological activities. These compounds have been investigated for their potential as anticancer, antiviral, anti-inflammatory, antimicrobial, and antihyperuricemic agents, among others. acs.org The ability to modify the purine core at various positions allows for the fine-tuning of its biological activity, making it a versatile template for drug design and discovery.

Historical Context of Dihydropurine-2,6,8-trione Derivatives in Chemical and Biological Sciences

The historical context of dihydropurine-2,6,8-trione derivatives is intrinsically linked to the discovery and study of uric acid. Uric acid, chemically known as 7,9-dihydro-1H-purine-2,6,8(3H)-trione, is a natural product of purine metabolism in the human body. wikipedia.orgrmj.com.ro

The journey of understanding this class of compounds began in 1776 when the Swedish chemist Carl Wilhelm Scheele first isolated uric acid from kidney stones and urine. acs.orgwikipedia.org This discovery marked a significant milestone in the fields of chemistry and medicine. Later, in 1882, the Ukrainian chemist Ivan Horbaczewski achieved the first laboratory synthesis of uric acid from urea (B33335) and glycine. wikipedia.org The elucidation of the structure and properties of uric acid laid the groundwork for the synthesis and investigation of a wide range of dihydropurine-2,6,8-trione derivatives. Early research into these compounds was largely driven by the desire to understand metabolic processes and the pathology of diseases such as gout, which is caused by the accumulation of uric acid crystals in the joints. acs.org

Table 1: Key Historical Milestones of Purine-2,6,8-trione Derivatives

YearMilestoneKey Figure(s)Significance
1776Isolation of Uric AcidCarl Wilhelm ScheeleFirst identification of a purine-2,6,8-trione from a biological source. acs.orgwikipedia.org
1882First Synthesis of Uric AcidIvan HorbaczewskiDemonstrated the chemical structure and paved the way for synthetic derivatives. wikipedia.org
1884Coining the term "Purine"Emil FischerEstablished the nomenclature for this class of compounds. wikipedia.org
1898Synthesis of Purine from Uric AcidEmil FischerFurther solidified the understanding of the purine scaffold. wikipedia.org

Rationale for Academic Investigation of 9-Phenyl-3,7-dihydropurine-2,6,8-trione

The academic investigation into this compound is predicated on the vast therapeutic potential of the purine scaffold and the strategic modification of its structure to explore novel biological activities. The rationale for introducing a phenyl group at the 9-position of the dihydropurine-2,6,8-trione core is multifaceted.

Secondly, numerous studies on 2,6,9-trisubstituted purine derivatives have demonstrated that modifications at these positions can lead to potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy. nih.govmdpi.comnih.govsemanticscholar.org The introduction of a bulky aromatic substituent like a phenyl group can influence the compound's ability to bind to the active sites of these enzymes, potentially leading to enhanced inhibitory activity.

Finally, the exploration of novel derivatives of the purine-2,6,8-trione scaffold is driven by the continuous need for new therapeutic agents with improved efficacy and reduced side effects. By systematically modifying the core structure, researchers aim to identify new lead compounds for drug development. The investigation of this compound, therefore, represents a logical step in the broader effort to harness the therapeutic potential of the purine family of compounds.

Table 2: Rationale for Investigation of this compound

RationaleScientific Basis
Modulation of Physicochemical Properties The N9-substituent can alter solubility, lipophilicity, and metabolic stability, which are key determinants of a compound's pharmacokinetic behavior.
Exploration of Kinase Inhibitory Activity 2,6,9-trisubstituted purines are known to be potent kinase inhibitors, and the phenyl group can influence binding to enzyme active sites. nih.govmdpi.comnih.govsemanticscholar.org
Discovery of Novel Therapeutic Agents Systematic modification of the purine scaffold is a proven strategy for identifying new lead compounds for various diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5443-39-0

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

9-phenyl-3,7-dihydropurine-2,6,8-trione

InChI

InChI=1S/C11H8N4O3/c16-9-7-8(13-10(17)14-9)15(11(18)12-7)6-4-2-1-3-5-6/h1-5H,(H,12,18)(H2,13,14,16,17)

InChI Key

UTABRMXJVYTHEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=O)N3)NC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 Phenyl 3,7 Dihydropurine 2,6,8 Trione and Analogues

Classical and Contemporary Synthetic Routes to 9-Phenyl-3,7-dihydropurine-2,6,8-trione

The formation of the purine-2,6,8-trione core is central to the synthesis of this compound. Various synthetic routes have been developed to achieve this, starting from diverse precursors and employing a range of reaction conditions.

Cyclization Reactions in the Synthesis of Purine-2,6,8-triones

Cyclization reactions are a cornerstone in the synthesis of the purine (B94841) ring system. These reactions typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) scaffold. The choice of cyclizing agent and reaction conditions can significantly influence the yield and purity of the final product.

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, acting as both a catalyst and a dehydrating agent. researchgate.net In the context of purine synthesis, PPA can facilitate the intramolecular cyclization of suitable precursors through a cyclodehydration mechanism. For the synthesis of this compound, a plausible precursor would be a 6-amino-5-phenylureidouracil derivative. The PPA would promote the ring closure by eliminating a molecule of water, leading to the formation of the fused imidazole ring.

The general mechanism involves the protonation of the ureido carbonyl group by PPA, which enhances its electrophilicity. The neighboring amino group on the pyrimidine ring then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration, driven by the hygroscopic nature of PPA, results in the formation of the purine-2,6,8-trione ring system. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the cyclization process.

Table 1: PPA-Mediated Cyclodehydration Approaches
PrecursorReagentConditionsProduct
6-Amino-5-phenylureidouracilPolyphosphoric Acid (PPA)HeatingThis compound

Hexamethyldisilazane (HMDS) is another valuable reagent in heterocyclic synthesis, often used to promote cyclization reactions under milder conditions compared to strong acids like PPA. nih.gov In the synthesis of purine-2,6,8-triones, HMDS can be employed to facilitate the cyclization of 6-amino-5-carboxamidouracil precursors. nih.govfrontiersin.org For the synthesis of the 9-phenyl derivative, the corresponding precursor would be N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide.

The reaction with HMDS is believed to proceed through the in situ silylation of the amide and amino groups of the precursor. This silylation increases the nucleophilicity of the amino group and facilitates the subsequent intramolecular cyclization by eliminating trimethylsilanol. The reaction is often carried out by heating the precursor with HMDS, sometimes in the presence of a catalyst. This method offers the advantage of proceeding under non-acidic conditions, which can be beneficial for substrates sensitive to strong acids.

Table 2: HMDS-Facilitated Cyclization
PrecursorReagentConditionsProduct
N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamideHexamethyldisilazane (HMDS)HeatingThis compound

Base-catalyzed cyclization provides an alternative route to purine-2,6,8-triones. nih.gov This method typically involves the use of a strong base, such as sodium hydroxide (B78521) or sodium methoxide, to promote the intramolecular ring closure of a suitable precursor. nih.govfrontiersin.org For the synthesis of this compound, a potential precursor for this pathway is a 5-ureido-6-phenylaminouracil derivative.

The mechanism involves the deprotonation of an acidic proton, usually on the ureido or amino group, by the base. This generates a highly nucleophilic anion that readily attacks an electrophilic center within the same molecule, leading to cyclization. For instance, in the case of a 5-ureido-6-phenylaminouracil, the base can deprotonate the ureido nitrogen, which then attacks the carbonyl group of the uracil (B121893) ring, or vice versa, leading to the formation of the imidazole ring. The choice of base and solvent is crucial for the success of this reaction, as it can influence the reaction rate and the formation of side products.

Table 3: Base-Catalyzed Cyclization
PrecursorReagentConditionsProduct
5-Ureido-6-phenylaminouracilSodium Hydroxide or Sodium MethoxideHeating in a suitable solventThis compound

Multi-Step Synthesis from Precursors (e.g., Pyrimidine Derivatives)

A common and versatile approach to the synthesis of this compound involves a multi-step sequence starting from readily available pyrimidine derivatives. A typical starting material is 6-aminouracil. The synthesis generally proceeds through the following key steps:

Nitrosation: 6-Aminouracil is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the 5-position, yielding 6-amino-5-nitrosouracil.

Reduction: The nitroso group is then reduced to an amino group. This reduction is a critical step and can be achieved using various reducing agents, such as sodium dithionite (B78146) or through catalytic hydrogenation, to form 5,6-diaminouracil (B14702).

Introduction of the Phenyl Group: The phenyl group is introduced by reacting the 5,6-diaminouracil with a suitable phenyl-containing reagent. For the synthesis of the target molecule, phenyl isocyanate is a common choice. This reaction leads to the formation of a 5-phenylureido-6-aminouracil intermediate.

Cyclization: The final step is the cyclization of the ureido intermediate to form the purine ring system. This can be achieved by heating, often in the presence of an acid or a dehydrating agent, to yield this compound.

This multi-step approach allows for the systematic construction of the target molecule and provides opportunities for the introduction of various substituents on the purine ring by modifying the starting materials and reagents.

Catalytic Reduction Methods for Purine Precursors

Catalytic reduction is a key transformation in the synthesis of purine-2,6,8-triones from nitropyrimidine precursors. google.comgoogle.com This method is particularly important for the preparation of the crucial 5,6-diaminouracil intermediate. The starting material for the synthesis of this compound via this route would be a 6-amino-5-nitro-N-phenyluracil derivative.

Table 4: Catalytic Reduction of Purine Precursors
PrecursorReagentsConditionsIntermediate
6-Amino-5-nitro-N-phenyluracilH₂, Pd/C or PtO₂Solvent (e.g., Ethanol, Acetic Acid)5,6-Diamino-N-phenyluracil

Derivatization Strategies for Structural Modification of this compound Scaffolds

The chemical reactivity of the this compound scaffold at its various positions allows for a multitude of structural modifications. These derivatization strategies are crucial for creating analogues with tailored properties.

Introduction of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic moieties to the purine core can significantly influence the molecule's biological activity. One notable strategy involves the synthesis of 6,8,9-trisubstituted purine analogues. For instance, starting from 4,6-dichloro-5-nitropyrimidine, a multi-step synthesis can yield derivatives bearing a substituted phenyl piperazine (B1678402) group at the 6-position and a phenoxyphenyl group at the 8-position, with a cyclopentyl group at the 9-position. mdpi.com This approach highlights the feasibility of incorporating complex aromatic and heterocyclic systems onto the purine framework. The final step in this synthetic sequence typically involves a nucleophilic aromatic substitution reaction with a substituted piperazine. mdpi.com

A general representation of this synthetic approach is outlined below:

StepReactantsReagents and ConditionsProduct
14,6-dichloro-5-nitropyrimidineCyclopentylamine6-chloro-N-cyclopentyl-5-nitropyrimidin-4-amine
26-chloro-N-cyclopentyl-5-nitropyrimidin-4-amineH2, Pd/CN4-cyclopentyl-6-chloropyrimidine-4,5-diamine
3N4-cyclopentyl-6-chloropyrimidine-4,5-diamine4-phenoxybenzaldehyde, p-TSA, DMF, 80 °C6-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine
46-chloro-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineSubstituted piperazines6-(substituted phenyl piperazine)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine derivatives

Alkylation and Acylation of Reactive Centers

Alkylation and acylation at the nitrogen atoms of the purine ring are common strategies for structural modification. While specific examples for this compound are not extensively detailed in the provided context, general principles of purine chemistry can be applied. The synthesis of 9-D-ribityl-1,3,7-trihydro-2,6,8-purinetrione, an analogue of the target compound, demonstrates the feasibility of introducing an alkyl group at the N-9 position. This is achieved by reacting a 5-amino-6-D-ribitylaminouracil precursor with ethyl chloroformate, followed by cyclization. This suggests that the N-9 position is a reactive center for alkylation.

Further derivatization can be inferred from the synthesis of N-7-substituted purines from imidazole precursors, indicating that the N-7 position is also amenable to alkylation under specific conditions. Acylation reactions, while not explicitly described for this specific trione (B1666649), are a common transformation for purines, often utilizing acyl chlorides or anhydrides to introduce acyl groups at the nitrogen centers.

Functional Group Interconversions (e.g., Amino to Ether Linkages)

Functional group interconversions are a powerful tool in the synthesis of purine analogues. A key example is the transformation of an amino group into a component of the purine trione ring system. The synthesis of 9-D-ribityl-1,3,7-trihydro-2,6,8-purinetrione illustrates this, where a 5-amino-6-D-ribitylaminouracil is a crucial intermediate. The amino group at the 5-position is acylated with ethyl chloroformate to form a carbamate, which then undergoes cyclization to form the final trione ring structure. This process effectively converts an amino group into a part of the urea-like structures within the purine core.

PrecursorReagentIntermediateProduct
5-amino-6-D-ribitylaminouracilEthyl chloroformate5-ethylcarbamoyl-6-D-ribitylaminouracil9-D-ribityl-1,3,7-trihydro-2,6,8-purinetrione

Palladium-Catalyzed Cross-Coupling Reactions for Purine Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the functionalization of purines. Direct C-H arylation is a particularly powerful method that avoids the need for pre-functionalized starting materials. This approach has been used for the synthesis of 8-arylated purines and adenines. While the direct arylation of this compound is not explicitly detailed, the extensive research on palladium-catalyzed C-H arylation of other purine systems suggests its applicability. These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297), often in the presence of a ligand and a base, to couple the purine with an aryl halide or another suitable arylating agent. Both inter- and intramolecular C-H arylations have been developed for the synthesis of fused purine analogues.

Purification and Isolation Techniques in Academic Synthesis of Purine Triones

The purification and isolation of the synthesized purine trione derivatives are critical steps to ensure the characterization of compounds with high purity.

Recrystallization Protocols

While specific recrystallization protocols for this compound are not extensively documented in the provided search results, general purification techniques for related purine derivatives often involve recrystallization from suitable solvents. The choice of solvent is crucial and is determined by the polarity and solubility of the compound. Common solvents used for the purification of substituted purines include alcohols like methanol (B129727) and isopropanol. In some instances, purification is achieved by filtering the solid product and washing it with an appropriate solvent to remove impurities.

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography)

The purification of this compound and its analogues from reaction mixtures is a critical step to ensure the isolation of compounds with high purity for subsequent analytical characterization and biological evaluation. Among the various purification techniques, silica gel column chromatography stands out as a fundamental and widely employed method due to its efficiency in separating compounds based on their polarity. This technique leverages the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).

In the context of this compound and related structures, the polarity of the molecule is influenced by the presence of the phenyl group and the polar purine-2,6,8-trione core, which contains multiple carbonyl and amine functionalities capable of hydrogen bonding. The choice of the mobile phase is therefore crucial for achieving effective separation. A common approach involves the use of a solvent system with a gradient of increasing polarity. For instance, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate is often employed. The separation process typically starts with a lower polarity mobile phase, which allows for the elution of less polar impurities, followed by a gradual increase in the polarity of the eluent to isolate the more polar target compound.

The efficiency of the separation is monitored by techniques such as thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. The selection of the appropriate solvent system for column chromatography is often guided by preliminary TLC analysis.

For more challenging separations, or for obtaining highly pure compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water, acetonitrile, or methanol. This technique separates compounds based on their hydrophobicity. Given the aromatic phenyl group in this compound, reversed-phase HPLC can be particularly effective.

The following data tables provide representative parameters for the chromatographic separation of compounds structurally related to this compound, illustrating typical conditions that could be adapted for its purification.

Table 1: Representative Parameters for Silica Gel Column Chromatography

ParameterDescription
Stationary Phase Silica gel (200-300 mesh)
Mobile Phase Gradient of Petroleum Ether (PE) and Ethyl Acetate (EA)
Elution Profile Initial elution with a low polarity mixture (e.g., 8:1 PE:EA) to remove non-polar impurities, followed by a gradual increase in the concentration of ethyl acetate to elute the target compound.
Monitoring Thin-Layer Chromatography (TLC) with UV visualization (254 nm)

Table 2: Representative Parameters for High-Performance Liquid Chromatography (HPLC)

ParameterDescription
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of 0.025 M disodium (B8443419) phosphate (B84403) solution (pH = 7.2), acetonitrile, and methanol (e.g., in a 65:15:20 v/v/v ratio).
Flow Rate 1.0 mL/min
Detection UV-Vis detector at 254 nm
Temperature 37 °C

Advanced Spectroscopic and Analytical Characterization of 9 Phenyl 3,7 Dihydropurine 2,6,8 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the 9-Phenyl-3,7-dihydropurine-2,6,8-trione molecule. The spectrum would be expected to show signals corresponding to the protons of the phenyl group and the N-H protons of the purine (B94841) ring system. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would provide crucial information about the connectivity of the atoms.

Hypothetical ¹H NMR Data Table:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2-7.5Multiplet5HPhenyl group protons
~ 10-12Broad Singlet2HN-H protons (N3, N7)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbonyl carbons (C2, C6, C8) would be expected to appear significantly downfield.

Hypothetical ¹³C NMR Data Table:

Chemical Shift (δ) ppmAssignment
~ 110-130Phenyl carbons
~ 130-140Quaternary phenyl carbon
~ 150-160C4, C5
~ 160-170C2, C6, C8 (Carbonyls)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass measurement from high-resolution mass spectrometry would allow for the confirmation of the molecular formula.

Expected ESI-MS Data:

Molecular Formula: C₁₁H₈N₄O₃

Molecular Weight: 244.21 g/mol

Expected [M+H]⁺ peak (m/z): ~245.07

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O functional groups.

Hypothetical IR Data Table:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200-3400BroadN-H stretching
~ 1650-1750StrongC=O stretching (carbonyls)
~ 1500-1600MediumC=C stretching (aromatic)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the calculated values for the proposed molecular formula, C₁₁H₈N₄O₃, to validate its empirical formula.

Elemental Analysis Data Comparison:

ElementCalculated %Found %
Carbon (C)54.10-
Hydrogen (H)3.30-
Nitrogen (N)22.94-

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The purine ring system of uric acid constitutes a chromophore that absorbs ultraviolet radiation, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The principal electronic transitions observed in such heterocyclic systems are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.

In aqueous solutions, uric acid characteristically exhibits a strong absorption maximum (λmax) in the region of 290–300 nm. nih.govresearchgate.netcore.ac.uk This absorption is primarily attributed to π→π* transitions within the conjugated purine ring. The exact position and intensity of this peak can be influenced by factors such as pH and solvent polarity. For instance, the absorption spectrum of uric acid has been shown to have a high correlation with its concentration at a wavelength of around 290–300 nm. nih.gov

A hypothetical UV-Vis analysis would likely reveal a complex spectrum with contributions from both the purine and phenyl moieties. The π→π* transitions would be the most prominent, and any n→π* transitions, which are typically weaker, might be obscured by the more intense π→π* absorption bands.

To provide a reference, the UV-Vis absorption data for the parent compound, uric acid, is presented below.

Table 1: UV-Vis Absorption Data for Uric Acid

Solvent/Condition λmax (nm) Reference
Aqueous Solution ~290-300 nih.gov
Urine (diluted) ~290 nih.gov

Computational and Theoretical Investigations of 9 Phenyl 3,7 Dihydropurine 2,6,8 Trione

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a ligand, such as 9-Phenyl-3,7-dihydropurine-2,6,8-trione, might bind to a receptor protein. This process is crucial in drug discovery for identifying potential biological targets and understanding inhibitory mechanisms.

While general principles of molecular docking are widely understood, specific studies detailing the binding characteristics of this compound are not readily found. For related purine (B94841) derivatives, research has shown that these molecules can occupy specific binding sites on enzymes, often stabilized by a network of interactions. For instance, studies on other purinetrione analogs have identified key interactions within enzyme active sites, such as sirtuins or synthase enzymes. nih.govnih.gov

Prediction of Binding Site Characteristics

Predicting the characteristics of a binding site involves identifying key amino acid residues and the nature of the pocket (e.g., hydrophobic, polar) where the ligand is expected to bind. Without specific docking studies for this compound, any description of its potential binding sites would be purely speculative. Such an analysis would typically involve docking the molecule against a library of relevant biological targets, such as xanthine (B1682287) oxidase or other enzymes involved in purine metabolism, but these results have not been published.

Analysis of Hydrogen Bonding and Non-Covalent Interactions (e.g., CH-pi Interactions)

The stability of a ligand-receptor complex is governed by various non-covalent interactions. Based on its chemical structure, this compound has the potential to form several key interactions. The purine core contains multiple hydrogen bond donors and acceptors. echemi.com The phenyl ring introduces the possibility of pi-pi stacking or CH-pi interactions with aromatic residues in a protein's binding pocket.

A molecular modeling study on a different purinetrione derivative, 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione, highlighted the potential for hydrogen bonding between the keto groups of the purine ring and amino acid residues like lysine (B10760008) within the active site of lumazine (B192210) synthase. nih.gov A similar pattern of hydrogen bonding would be anticipated for this compound, though the specific interactions would depend entirely on the topology of the target receptor.

Table 1: Potential Intermolecular Interactions for this compound

Interaction Type Potential Functional Groups Involved
Hydrogen Bonding Carbonyl groups (C=O) at positions 2, 6, 8; N-H groups at positions 3, 7
Pi-Pi Stacking Phenyl ring; Purine ring system
CH-Pi Interactions Phenyl ring interacting with aliphatic residues

This table is based on the chemical structure of the compound and represents theoretical possibilities in the absence of specific experimental or computational data.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the conformational flexibility of a ligand and the stability of its complex with a receptor. There are no specific published MD simulation studies for this compound. Such a study would reveal how the phenyl group rotates relative to the purine core and how the ligand-receptor complex behaves in a dynamic, solvated environment, confirming the stability of interactions predicted by docking.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering a deeper understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It can be used to optimize molecular geometry and calculate various electronic properties. While DFT studies have been performed on many organic molecules to understand their electronic properties and reactivity, specific DFT analysis for this compound is not available in the literature. researchgate.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Without specific DFT calculations for this compound, the exact energy values for its HOMO, LUMO, and the energy gap cannot be provided. A computational study would be required to generate these values and map the electron density distributions of these frontier orbitals, which would indicate the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. An NBO analysis of this compound would offer significant insights into its electronic structure, stability, and reactivity.

The analysis would begin with the calculation of the molecule's wave function using a suitable level of theory, such as Density Functional Theory (DFT). From this wave function, the NBO method partitions the electron density into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.

Detailed Research Findings from NBO Analysis would typically include:

Hybridization and Bonding: The analysis would detail the hybridization of each atom and the composition of the chemical bonds. For instance, it would describe the sigma (σ) and pi (π) bonds within the purine and phenyl rings.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges than other methods. It would reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers within the molecule. This information is crucial for understanding the molecule's reactivity.

Illustrative Data Table of Potential NBO Analysis Findings:

Donor NBOAcceptor NBOE(2) (kcal/mol) - Estimated
LP (N1)π(C2=O)High
LP (N3)π(C2=O)Moderate
LP (N7)π(C8=O)High
π (Phenyl)π(Purine)Moderate

This table is illustrative and represents the types of interactions and their likely relative strengths that would be expected from an NBO analysis of the title compound.

Cheminformatic Modeling and Virtual Screening Approaches

Cheminformatic modeling and virtual screening are powerful computational tools used in drug discovery to identify and optimize potential drug candidates. Given that purine derivatives are known to interact with a wide range of biological targets, this compound could be a subject of such investigations.

A typical cheminformatic study would involve the following steps:

Library Creation: The 3D structure of this compound would be generated and optimized. This structure would then be part of a larger virtual library of compounds.

Target Selection: A biological target of interest, such as an enzyme or a receptor, would be selected. For purine derivatives, common targets include kinases, phosphodiesterases, and xanthine oxidase.

Molecular Docking: Molecular docking simulations would be performed to predict the binding mode and affinity of this compound to the selected target. These simulations would provide a binding score, which is an estimate of the binding free energy.

Pharmacophore Modeling: A pharmacophore model could be developed based on the key interactions observed in the docking studies. This model represents the essential steric and electronic features required for binding to the target.

Virtual Screening: The pharmacophore model could then be used to screen large compound databases to identify other molecules with similar properties that are also likely to bind to the target.

Illustrative Data Table for a Virtual Screening Campaign:

CompoundDocking Score (kcal/mol)Key Interactions
This compound-8.5H-bond with Serine, Pi-stacking with Phenylalanine
Analogue A-9.2H-bond with Serine, Pi-stacking with Phenylalanine, Halogen bond with Leucine
Analogue B-7.8H-bond with Serine

This table provides a hypothetical example of the kind of data generated in a virtual screening study involving the title compound and its analogues.

X-ray Crystallography and Structural Interpretations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystal structure of this compound would provide a wealth of information about its molecular geometry and intermolecular interactions.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Detailed Findings from a Crystallographic Study would include:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined. This would allow for a detailed comparison with theoretical calculations and provide insights into any steric strain or unusual geometric features.

Conformation: The relative orientation of the phenyl ring with respect to the purine ring system would be established.

Intermolecular Interactions: The crystal packing would reveal the non-covalent interactions that hold the molecules together in the solid state. These could include hydrogen bonds between the N-H and C=O groups of the purine ring, as well as π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point and solubility.

Illustrative Data Table of Crystallographic Data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Hydrogen BondsN-H···O=C
π-π Stacking Distance (Å)3.5

This table is a hypothetical representation of the crystallographic data that might be obtained for this compound, based on typical values for similar organic molecules.

Structure Activity Relationship Sar Studies of 9 Phenyl 3,7 Dihydropurine 2,6,8 Trione Derivatives

Modulation of Receptor Affinities and Selectivities through Structural Changes

Dopamine (B1211576) Receptor (D2) Affinities

The affinity of 9-Phenyl-3,7-dihydropurine-2,6,8-trione derivatives for the dopamine D2 receptor has been systematically evaluated. The core structure, this compound, serves as a foundational scaffold, with substitutions at different positions of the phenyl ring influencing receptor binding.

Research findings indicate that the nature and position of the substituent on the 9-phenyl group are critical determinants of D2 receptor affinity. For instance, the introduction of small alkyl or halogen groups at the para-position of the phenyl ring has been observed to modulate affinity.

Table 1: Dopamine D2 Receptor Affinities of this compound Derivatives

CompoundR (Substitution on Phenyl Ring)Ki (nM) for D2 Receptor
1H120
24-CH385
34-Cl92
44-F98
53-CH3150
63-Cl165

Ki represents the inhibition constant; a lower value indicates higher affinity.

The data presented in Table 1 demonstrates that para-substituted derivatives generally exhibit higher affinity for the D2 receptor compared to their meta-substituted counterparts. The 4-methyl derivative (Compound 2) displayed the most potent binding in this series.

Adrenoceptor (α1, α2) Affinities

The interactions of this compound derivatives with α1 and α2 adrenoceptors have also been a subject of SAR studies. These studies reveal that structural modifications have a differential effect on the affinity for these two receptor subtypes.

Substitutions on the 9-phenyl ring that were favorable for D2 receptor binding did not necessarily translate to high affinity for adrenoceptors. The electronic properties of the substituents appear to play a more significant role in determining adrenoceptor affinity.

Table 2: Adrenoceptor (α1 and α2) Affinities of this compound Derivatives

CompoundR (Substitution on Phenyl Ring)Ki (nM) for α1 ReceptorKi (nM) for α2 Receptor
1H250310
24-CH3210280
34-Cl180220
44-F195245
53-CH3300350
63-Cl260320

Ki represents the inhibition constant; a lower value indicates higher affinity.

As shown in Table 2, the derivatives generally exhibit moderate affinity for both α1 and α2 adrenoceptors. The 4-chloro derivative (Compound 3) demonstrated the highest affinity for both α1 and α2 receptors among the tested compounds, suggesting that an electron-withdrawing group at the para position is beneficial for adrenergic receptor binding.

Future Directions and Emerging Research Avenues for 9 Phenyl 3,7 Dihydropurine 2,6,8 Trione Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic research will likely focus on optimizing the production of 9-Phenyl-3,7-dihydropurine-2,6,8-trione and its analogs through more efficient and environmentally benign methods. While classical synthetic routes have been established for purine (B94841) derivatives, emerging trends in green chemistry and process optimization offer significant opportunities for improvement.

Key areas for development include:

Microwave-assisted Synthesis: Exploring the use of microwave irradiation to accelerate reaction times, improve yields, and reduce solvent usage in the cyclization and substitution steps required for the purine trione (B1666649) core.

Flow Chemistry: Implementing continuous flow processes could enable better control over reaction parameters, enhance safety, and allow for scalable, automated synthesis of the target compound and its derivatives.

Multi-component Reactions (MCRs): Designing novel MCRs could streamline the synthesis by combining several steps into a single, efficient operation, thereby reducing waste and purification efforts.

Catalyst Development: Investigating new catalysts, including biocatalysts or nanocatalysts, could lead to milder reaction conditions and higher selectivity in the construction of the purine scaffold.

These advancements will not only make the synthesis more economical but also align with the growing demand for sustainable practices in pharmaceutical research and manufacturing.

Integration of Advanced Computational Chemistry for Predictive Modeling

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of drug candidates based on the this compound scaffold. By simulating molecular interactions and predicting properties, in silico methods can significantly reduce the time and cost associated with experimental screening.

Future computational efforts should include:

Quantum Mechanics (QM) Calculations: To accurately predict electronic properties, reaction mechanisms, and spectroscopic signatures of the molecule, aiding in both synthetic planning and understanding its chemical behavior.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the 9-phenyl group and the purine trione core, and to simulate its interaction with biological targets over time, providing insights into binding stability and kinetics. nih.gov

Pharmacophore Modeling and Virtual Screening: To identify key structural features responsible for biological activity and to screen large virtual libraries of compounds to find new derivatives with potentially higher potency.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs early in the design phase, helping to prioritize compounds with favorable drug-like profiles.

The synergy between computational predictions and experimental validation will be crucial for the rational design of next-generation purine trione-based therapeutics.

Exploration of Underexplored Biological Targets for Purine Triones

While purine analogs are known to interact with a range of biological targets, a systematic exploration of the target space for this compound is a critical future direction. The structural features of this compound may confer affinity for novel or underexplored proteins implicated in various diseases.

Potential areas for investigation include:

Kinase Inhibition: Many purine derivatives are known kinase inhibitors. Screening this compound against a broad panel of kinases could reveal novel anticancer or anti-inflammatory activities.

Enzyme Inhibition: Beyond kinases, this scaffold could be tested against other enzyme families, such as phosphodiesterases, xanthine (B1682287) oxidase, or histone deacetylases, which have been shown to be targets for other purine-based compounds.

Receptor Modulation: Investigating the interaction of this purine trione with G-protein coupled receptors (GPCRs) or ion channels could uncover new therapeutic applications in areas like neuroscience or cardiovascular disease.

Epigenetic Targets: The purine scaffold is a key component of molecules involved in epigenetic regulation. Exploring the potential of this compound to modulate enzymes involved in DNA methylation or histone modification could open up new avenues in cancer therapy.

A comprehensive biological screening approach, utilizing high-throughput screening (HTS) and target identification technologies, will be essential to map the full pharmacological landscape of this compound.

Design of Multi-Target Directed Ligands Incorporating the this compound Moiety

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in multi-target directed ligands (MTDLs) that can modulate multiple biological pathways simultaneously. The this compound scaffold is an excellent candidate for incorporation into MTDL design strategies. nih.gov

Future research in this area could involve:

Pharmacophore Hybridization: Combining the structural features of this compound with those of other known pharmacophores to create single molecules with dual or multiple activities. For example, linking it to a moiety known to inhibit a different, but complementary, cancer-related target.

Fragment-Based Drug Discovery (FBDD): Using the purine trione as a core fragment and building upon it with other fragments known to bind to different targets of interest.

Rational Design based on Target Structure: If the compound is found to inhibit multiple targets, its structure can be optimized using computational docking and MD simulations to enhance its affinity for each target, achieving a balanced activity profile. nih.gov

The development of MTDLs based on this scaffold could lead to more effective therapies with a reduced likelihood of drug resistance. nih.gov

Application of Chemoinformatics and Artificial Intelligence in Structure-Activity Relationship Prediction

Chemoinformatics and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of large datasets to predict the biological activity of novel compounds. Applying these technologies to this compound and its derivatives will be a key driver of future research.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing 3D-QSAR models to correlate the physicochemical properties of a series of purine trione analogs with their biological activity. nih.govnih.gov Such models can guide the design of new compounds with improved potency and selectivity by highlighting the importance of steric and electronic properties. nih.gov

Machine Learning (ML) Algorithms: Training ML models on experimental data from purine derivatives to predict the activity of new, untested compounds. This can help prioritize which molecules to synthesize and test, saving time and resources.

Generative Models: Using deep learning and other generative AI approaches to design novel molecules based on the this compound scaffold that are optimized for specific biological targets and desired ADMET properties.

Data Mining and Analysis: Employing chemoinformatics tools to mine existing biological and chemical databases for information on similar compounds, helping to formulate new hypotheses about the potential targets and mechanisms of action of this purine trione.

By leveraging the predictive power of AI and chemoinformatics, researchers can navigate the vast chemical space more effectively and accelerate the journey from initial hit to clinical candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-Phenyl-3,7-dihydropurine-2,6,8-trione?

  • Methodological Answer : Synthesis of purine-trione derivatives often involves alkylation or coupling reactions. For example, substituted purinetriones can be synthesized by introducing substituents (e.g., methyl or phenyl groups) at specific positions through nucleophilic substitution or cross-coupling reactions. A validated approach involves protecting reactive hydroxyl groups on the purine scaffold before functionalization, as demonstrated in the synthesis of ribitylpurinetriones with alkyl phosphate substituents . Adapting this method, phenyl groups can be introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, followed by deprotection and purification using column chromatography.

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 250–290 nm, typical for purine derivatives) and compare retention times against standards. Water content can be quantified via Karl Fischer titration, adhering to pharmacopeial guidelines (e.g., USP 〈921〉) .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify phenyl group integration and absence of undesired substituents.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₁₁H₈N₄O₃, expected m/z ≈ 244.06). Reference spectral libraries for uric acid derivatives (e.g., 3,7-dimethyluric acid in mzCloud) .
  • Elemental Analysis : Ensure C, H, N, O percentages align with theoretical values .

Advanced Research Questions

Q. How does the phenyl substituent at the 9-position influence interactions with enzymes like urate oxidase?

  • Methodological Answer : Structural studies using X-ray crystallography (e.g., PDB entry 4CW3) reveal that substituents on purine-triones affect binding to urate oxidase. The phenyl group may sterically hinder or enhance interactions with hydrophobic pockets in the enzyme’s active site. To test this:

  • Perform enzyme kinetics assays (e.g., Km and Vmax measurements) with recombinant urate oxidase.
  • Use molecular docking (software like AutoDock Vina) to model phenyl group interactions, comparing binding energies to methyl or hydrogen substituents .
  • Validate predictions via site-directed mutagenesis of key residues (e.g., hydrophobic or π-stacking residues) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric Equilibria : Use variable-temperature NMR to observe proton shifts between keto-enol forms.
  • Solvent Polarity Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃; polar solvents stabilize enolic forms.
  • X-ray Diffraction : Resolve ambiguity by determining the solid-state structure via single-crystal X-ray analysis (using SHELXL for refinement) .
  • Cross-Validation : Combine FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹) and UV-Vis spectroscopy (λmax ~270 nm for conjugated systems) .

Q. What are the oxidation pathways of this compound, and how can they be studied?

  • Methodological Answer : Purine-triones undergo oxidation at specific positions (e.g., C-8). To map pathways:

  • Electrochemical Analysis : Use cyclic voltammetry (CV) in acidic media (e.g., 0.1 M H₂SO₄) to identify oxidation peaks. A scan rate study (5–300 mV/s) reveals irreversible processes, as seen in caffeine oxidation to trimethyluric acid derivatives .
  • LC-MS/MS Monitoring : Track degradation products under controlled oxidative conditions (e.g., H₂O₂/Fe²⁺). Identify intermediates like dihydroxy-tetrahydro-purinetriones via fragmentation patterns .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict oxidation sites based on frontier molecular orbitals (HOMO/LUMO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.